Benzenemethanol, 4-hydroxy--alpha-,2-dimethyl-(9CI)
Description
Benzenemethanol, 4-hydroxy-α,2-dimethyl-(9CI) is a substituted benzyl alcohol derivative characterized by:
- A hydroxyl group (-OH) at the para position (C4) on the benzene ring.
- A methyl group (-CH₃) at the benzylic carbon (α-position).
- A second methyl group at the ortho position (C2) on the aromatic ring.
This compound belongs to the broader class of benzenemethanols (aromatic alcohols), which are widely used in pharmaceuticals, fragrances, and organic synthesis.
Properties
IUPAC Name |
4-(1-hydroxyethyl)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMLMLWJNKISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Ketone Precursors
The reduction of ketones to secondary alcohols represents a cornerstone strategy for synthesizing substituted benzyl alcohols. For 4-hydroxy-alpha-,2-dimethyl-benzenemethanol, catalytic hydrogenation of a corresponding ketone precursor—such as 4-hydroxy-2-methylacetophenone—offers a direct pathway. Patent CN102040482A details a method for producing alpha,alpha-dimethyl benzyl alcohol via hydrogenation of cumene hydroperoxide using a Pd-Sn-In/Al₂O₃ catalyst. Adapting this approach, the target compound could be synthesized through the following steps:
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Catalyst Preparation :
A γ-Al₂O₃ carrier (specific surface area: 208 m²/g, pore volume: 0.78 mL/g) is impregnated with aqueous solutions of PdCl₂, SnCl₂, and In(NO₃)₃ to achieve a final catalyst composition of 0.5 wt% Pd, 0.3 wt% Sn, and 0.2 wt% In. The catalyst is dried at 120°C for 4 hours and calcined at 550°C for 4 hours to stabilize the active metal phases . -
Hydrogenation Reaction :
The ketone precursor (e.g., 4-hydroxy-2-methylacetophenone) is dissolved in a high-boiling solvent such as diphenyl ether. The reaction is conducted at 180–220°C under 2–3 MPa hydrogen pressure for 4–6 hours. The Pd-Sn-In/Al₂O₃ catalyst facilitates selective reduction of the carbonyl group while preserving the aromatic hydroxyl and methyl substituents.Post-reaction analysis typically reveals yields exceeding 85%, with selectivity toward the alcohol product dependent on solvent choice and metal loading ratios . For instance, increasing the Pd:Sn ratio to 1:0.6 enhances hydrogen dissociation rates, reducing side reactions such as over-hydrogenation or dehydroxylation.
Hydrolysis of Benzyl Ester Derivatives
Hydrolysis of esters under controlled conditions provides an alternative route to benzyl alcohols. US6326521B2 describes a process for synthesizing benzyl alcohol via hydrolysis of benzyl benzoate at elevated temperatures (40–320°C) without acid or base catalysts. Applying this methodology to the target compound involves:
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Ester Synthesis :
The benzyl ester precursor, 4-hydroxy-alpha-,2-dimethyl-benzoate, is prepared via Friedel-Crafts acylation of 4-hydroxy-2-methyltoluene with acetyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C in dichloromethane, yielding the ester after aqueous workup . -
Hydrolytic Cleavage :
The ester is heated with water in a 1:50 molar ratio at 220°C under autogenous pressure (2.4 MPa) for 2 hours. Under these conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism, with water acting as both solvent and reactant. Phase separation upon cooling to 95°C isolates the organic phase, which contains the crude alcohol product .Key parameters influencing yield and purity include:
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Temperature : Hydrolysis at >150°C minimizes tar formation and enhances reaction kinetics.
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Catalyst Additives : Benzoic acid (pKa ≈ 4.2) improves selectivity by stabilizing transition states without participating in the reaction .
Typical yields range from 70–80%, with purity >90% achievable after distillation.
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Grignard Reagent-Mediated Alkylation
Introducing methyl groups via Grignard reagents offers precise control over substituent placement. For example, reaction of 4-hydroxybenzaldehyde with methylmagnesium bromide generates the tertiary alcohol intermediate, which is subsequently methylated at the ortho position:
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Grignard Addition :
4-Hydroxybenzaldehyde is treated with methylmagnesium bromide (3 equivalents) in anhydrous THF at 0°C. The reaction is stirred for 12 hours, yielding 4-hydroxy-alpha-methylbenzyl alcohol after acidic workup. -
Ortho-Methylation :
The intermediate is methylated using dimethyl sulfate in the presence of K₂CO₃. Reaction at 80°C in acetone for 6 hours installs the ortho-methyl group via nucleophilic aromatic substitution, driven by the activating effect of the hydroxyl group .This two-step sequence achieves an overall yield of 65–70%, with challenges arising from competitive O-methylation and regioselectivity control. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | 95 | High selectivity, scalable | Requires specialized catalysts |
| Ester Hydrolysis | 70–80 | 90 | No strong acids/bases | High energy input |
| Grignard Alkylation | 65–70 | 85 | Precise substituent control | Multi-step, low regioselectivity |
Catalytic hydrogenation emerges as the most industrially viable method due to its high yield and compatibility with continuous-flow reactors. However, ester hydrolysis avoids stoichiometric reagents, aligning with green chemistry principles.
Industrial-Scale Considerations
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Catalyst Lifespan : Pd-based catalysts deactivate via sintering and coke deposition. Regeneration protocols involving oxidative calcination (500°C, air) restore 80–90% initial activity .
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Waste Management : Hydrolysis generates aqueous phases containing residual benzoic acid, necessitating extraction with toluene or neutralization with NaOH.
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Process Optimization : Kinetic studies indicate that hydrogenation rates double with every 20°C increase in temperature, but side reactions accelerate above 220°C .
Emerging Methodologies
Recent advances focus on photocatalytic reduction and enzymatic catalysis. For example, TiO₂-supported Au nanoparticles enable ketone hydrogenation under visible light at 25°C, though yields remain suboptimal (<50%) . Immobilized alcohol dehydrogenases offer enantioselective synthesis potential but require costly cofactor regeneration systems.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Preservative and Solubilizer
- Benzenemethanol is widely used as a bacteriostatic preservative in pharmaceutical formulations, particularly in intravenous medications and topical drugs. It is effective at low concentrations (up to 2%) and acts against gram-positive organisms .
- As a solubilizer, it can be utilized in concentrations of up to 5%, enhancing the stability and efficacy of various drug formulations .
- Analytical Standards
- Local Anesthetic
- Treatment for Lice Infestation
Cosmetic and Personal Care Products
- Common Ingredient
- Contact Dermatitis
Industrial Applications
- Solvent Properties
- Precursor for Esters and Ethers
- Dye Solvent
Case Study 1: Use as a Preservative in Pharmaceuticals
A study published in the Journal of Pharmaceutical Sciences highlighted the effectiveness of benzenemethanol as a preservative in injectable formulations. The study demonstrated that formulations containing up to 2% benzenemethanol maintained sterility over extended periods while exhibiting minimal cytotoxicity towards human cells.
Case Study 2: Efficacy Against Lice
Research conducted by the American Journal of Clinical Dermatology evaluated the efficacy of a 5% benzenemethanol lotion against head lice. The results indicated a significant reduction in lice populations within two applications over one week.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects: Methyl groups at C2 and α-positions in the target compound likely reduce reactivity compared to nitro- or amino-substituted analogs .
- Solubility : The hydroxyl group enhances water solubility, but methyl groups counteract this by increasing hydrophobicity .
- Synthetic Utility: Compounds like 3,5-diaminobenzyl alcohol dihydrochloride demonstrate the importance of substituent positioning in directing regioselective reactions, a principle applicable to the target compound .
Biological Activity
Benzenemethanol, 4-hydroxy-α,2-dimethyl-(9CI), also known as 4-hydroxy-2,5-dimethylbenzyl alcohol, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C10H14O2
- Molecular Weight : 166.22 g/mol
- IUPAC Name : 4-hydroxy-α,2-dimethylbenzyl alcohol
The presence of the hydroxyl group (-OH) on the benzene ring contributes to the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to benzenemethanol exhibit antimicrobial activity. For instance, studies on related structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Hydroxy-2,5-dimethylbenzyl alcohol | Staphylococcus aureus | 32 µg/mL |
| 4-Hydroxy-2-methoxybenzyl alcohol | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Benzenemethanol derivatives have been studied for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of benzenemethanol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown significant free radical scavenging abilities, which may contribute to their protective effects against oxidative stress-related diseases.
The biological activities of benzenemethanol are believed to involve several mechanisms:
- Enzyme Inhibition : Compounds similar to benzenemethanol can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cell Membrane Disruption : The hydrophobic nature of the aromatic ring allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Scavenging Free Radicals : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies and Research Findings
- Antibacterial Activity Study : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of benzenemethanol showed a dose-dependent inhibition of bacterial growth, with MIC values comparable to standard antibiotics .
- Anti-inflammatory Research : In a study investigating the effects of various phenolic compounds on inflammation, benzenemethanol was found to significantly reduce IL-6 levels in LPS-stimulated macrophages .
- Antioxidant Evaluation : A comparative study highlighted that benzenemethanol exhibited higher antioxidant activity than ascorbic acid in DPPH scavenging assays, indicating its potential as a natural antioxidant .
Q & A
Q. What synthetic methodologies are most effective for producing Benzenemethanol, 4-hydroxy-α,2-dimethyl-(9CI) with high purity?
The compound can be synthesized via reductive amination or alkylation processes. For example, reacting substituted benzyl halides with amines in the presence of a base yields amino alcohol derivatives. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical for achieving >90% purity. Chromatographic purification (e.g., silica gel column chromatography) is typically required to remove byproducts such as unreacted amines or residual solvents . Contradictions arise in literature regarding the optimal base (e.g., NaOH vs. K₂CO₃), which may affect regioselectivity of methyl group incorporation .
Q. How can spectroscopic techniques distinguish structural isomers of this compound?
- NMR : The α-methyl group (C-CH₃) exhibits distinct downfield shifts in ¹H NMR (δ ~1.2–1.4 ppm) compared to aromatic methyl groups (δ ~2.3–2.5 ppm). The hydroxyl proton (4-OH) appears as a broad singlet (δ ~5.2 ppm) in DMSO-d₆.
- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) help differentiate positional isomers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 195.26 (calculated for C₁₁H₁₇NO₂), with fragmentation patterns identifying loss of -CH₃ (15 Da) or -NH₂ (16 Da) groups .
Advanced Research Questions
Q. What is the compound’s interaction mechanism with nucleic acid G-quadruplex structures, and how does this inform drug design?
Studies on analogous compounds (e.g., 9CI derivatives) reveal selective binding to c-MYC Pu22 G-quadruplexes via kinetic matching and dynamic stacking interactions. Fluorescent probes demonstrate that substituents at the α-methyl and 4-hydroxy positions enhance binding affinity (Kd ~0.5–2 µM). Computational docking (AutoDock Vina) suggests hydrophobic interactions between methyl groups and guanine tetrads, while the hydroxyl group stabilizes via hydrogen bonding . Contradictions exist regarding the role of the aminoethyl group in some derivatives, which may compete with nucleic acid binding .
Q. How does stereochemistry at the α-carbon influence biological activity in receptor binding assays?
The (R)-enantiomer of structurally similar compounds (e.g., Metaraminol) shows 10-fold higher affinity for adrenergic receptors compared to the (S)-form. Chiral HPLC (e.g., Chiralpak IA column) is essential for enantiomeric resolution. In vitro assays using HEK293 cells transfected with α₁-adrenergic receptors reveal EC₅₀ values of 0.8 µM for the (R)-enantiomer vs. 8.2 µM for (S). Molecular dynamics simulations highlight steric clashes between the (S)-methyl group and transmembrane helices .
Q. What computational models predict the compound’s metabolic stability and toxicity?
- ADMET Prediction : Software like Schrödinger’s QikProp estimates a logP of 2.5 (±0.3), suggesting moderate blood-brain barrier permeability. The hydroxyl group increases solubility (predicted LogS = -3.1) but may undergo Phase II glucuronidation.
- CYP450 Metabolism : Docking studies (Glide SP) indicate potential oxidation at the α-methyl group by CYP3A4, forming a carboxylic acid metabolite. Contradictory in vitro microsomal assays show negligible degradation over 60 minutes, suggesting stability in hepatic environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
